Antifungal Agent 78 (25am) vs. Carbendazim: 3.2-Fold Superior Potency Against Wild-Type F. graminearum
In a direct head-to-head comparison against F. graminearum, Antifungal agent 78 (compound 25am) demonstrated an EC50 of 13.46 μM, which was 3.2-fold more potent than carbendazim (EC50 = 43.06 μM) [1]. The parent scaffold, oxazolyl-oxazoline 25, showed an EC50 of 18.25 μM, indicating that the structural modification leading to 25am (the methylated analog) improved potency by an additional 1.4-fold relative to the unoptimized scaffold [1].
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | 13.46 μM (compound 25am) |
| Comparator Or Baseline | Carbendazim: 43.06 μM; Oxazolyl-oxazoline 25: 18.25 μM |
| Quantified Difference | 3.2-fold more potent than carbendazim; 1.4-fold more potent than parent scaffold 25 |
| Conditions | Mycelial growth inhibition assay against Fusarium graminearum; 48-hour incubation; dose-response curve analysis |
Why This Matters
For agrochemical procurement, superior potency translates to lower application rates and reduced environmental load, while a 3.2-fold improvement over the industry standard carbendazim provides a clear quantitative basis for selecting 25am over generic benzimidazoles.
- [1] Kong W, Li N, Lai J, Sun S, Li S. Antifungal Function Oriented Scaffold Hopping for the Discovery of Oxazolyl-oxazoline as a Novel Model against Fusarium graminearum. J Agric Food Chem. 2023;71(47):18260-18269. View Source
